BMS-202

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BMS-202 es un inhibidor de molécula pequeña conocido por su capacidad de bloquear la interacción entre la proteína 1 de muerte celular programada (PD-1) y su ligando, el ligando 1 de muerte celular programada (PD-L1). Este compuesto ha llamado la atención por su potencial en la inmunoterapia contra el cáncer, particularmente en la mejora de la respuesta inmune del cuerpo contra los tumores .

Aplicaciones Científicas De Investigación

BMS-202 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Inmunoterapia contra el cáncer: this compound se utiliza principalmente en la investigación del cáncer para inhibir la interacción PD-1/PD-L1, mejorando así la respuesta inmune contra los tumores. .

Estudios biológicos: El compuesto se utiliza para estudiar el papel de PD-L1 en la regulación inmunitaria y su impacto en diversas vías de señalización, como la vía PI3K/AKT.

Desarrollo de fármacos: This compound sirve como compuesto principal para desarrollar nuevos inhibidores de moléculas pequeñas que se dirigen a la vía PD-1/PD-L1.

Mecanismo De Acción

BMS-202 ejerce sus efectos al unirse a PD-L1 y evitar su interacción con PD-1. Este bloqueo interrumpe la vía de señalización PD-L1/PD-1, que se sabe que suprime la respuesta inmune. Al inhibir esta interacción, this compound mejora la actividad de los linfocitos T, permitiéndoles atacar y destruir eficazmente las células cancerosas . El compuesto se dirige específicamente a la dimerización de PD-L1, lo que lleva a la formación de homodímeros de PD-L1 y evita su interacción con PD-1 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BMS-202 implica múltiples pasos, comenzando con la preparación de la estructura principal, que incluye una estructura química de metoxi-1-piridina. La ruta sintética generalmente implica los siguientes pasos:

Formación de la estructura principal: El paso inicial involucra la formación del núcleo de metoxi-1-piridina a través de una serie de reacciones, incluyendo la sustitución nucleofílica y la ciclización.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, la presión y el uso de catalizadores para facilitar las reacciones .

Análisis De Reacciones Químicas

Tipos de reacciones

BMS-202 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos metoxi y piridina.

Reducción: Las reacciones de reducción pueden ocurrir en varios grupos funcionales, alterando las propiedades químicas del compuesto.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen:

Agentes oxidantes: Tales como peróxido de hidrógeno y permanganato de potasio.

Agentes reductores: Tales como borohidruro de sodio y hidruro de aluminio y litio.

Reactivos de sustitución: Tales como halógenos y agentes alquilantes.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo metoxi puede conducir a la formación de aldehídos o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos .

Comparación Con Compuestos Similares

Compuestos similares

Varios compuestos son similares a BMS-202 en términos de su mecanismo de acción y estructura química. Estos incluyen:

Singularidad de this compound

This compound es único debido a su alta afinidad de unión y especificidad hacia PD-L1. Su capacidad de inducir la dimerización de PD-L1 y bloquear eficazmente la interacción PD-1/PD-L1 lo diferencia de otros inhibidores. Además, sus propiedades farmacocinéticas favorables, como la buena biodisponibilidad oral y la penetración tumoral, lo convierten en un candidato prometedor para la inmunoterapia contra el cáncer .

Actividad Biológica

BMS-202 is a small-molecule inhibitor targeting the programmed cell death protein 1 (PD-1) and its ligand PD-L1, which plays a crucial role in immune evasion by tumors. This compound has shown significant promise in various preclinical studies, particularly regarding its antitumor activity and metabolic effects in cancer cells.

This compound is characterized by a methoxy-1-pyridine chemical structure, which allows it to bind effectively to PD-L1 dimers, inhibiting their interaction with PD-1. This action disrupts the PD-1/PD-L1 signaling pathway, which is pivotal for tumor immune evasion. The binding mechanism has been elucidated through crystallographic studies, demonstrating that this compound stabilizes the dimerization of PD-L1, thereby blocking its interaction with PD-1 .

In Vitro Studies

This compound has been shown to inhibit the proliferation of various cancer cell lines, including glioblastoma (GBM) and squamous cell carcinoma (SCC). In vitro assays revealed:

- IC50 Values :

- For SCC-3 cells: 15 μM

- For Jurkat cells (activated by anti-CD3 antibody): 10 μM

- Cell Proliferation : Significant inhibition of GBM cell proliferation was observed both in vitro and in vivo .

Additionally, this compound effectively suppressed cell migration and invasion at concentrations of 10 μM and 25 μM respectively. It modulated the expression of epithelial-mesenchymal transition (EMT) markers, increasing E-cadherin levels while decreasing MMP-9 expression .

In Vivo Studies

In vivo experiments using humanized MHC-double knockout (dKO) NOG mice demonstrated that this compound significantly inhibited tumor growth compared to control groups. Notably, the antitumor effect was attributed partly to direct cytotoxic effects rather than solely immune-mediated mechanisms .

Metabolic Effects

This compound has been implicated in metabolic remodeling within cancer cells. Specifically, it affects the PD-L1-AKT-BCAT1 signaling axis , leading to alterations in amino acid metabolism:

- BCAT1 Regulation : this compound upregulates BCAT1 expression, promoting L-isoleucine decomposition, which is linked to reduced malignancy in GBM cells.

- Metabolic Reprogramming : The compound induces significant changes in metabolic gene expression, facilitating a shift towards a less aggressive tumor phenotype .

Case Study: Glioblastoma

In a study focusing on GBM, researchers utilized multi-omics approaches to analyze the metabolic changes induced by this compound. The findings indicated that:

- Treatment with this compound led to reduced PD-L1 expression on GBM cells.

- Enhanced survival rates were observed in treated groups due to metabolic reprogramming .

Case Study: Hypertrophic Scarring

This compound's effects were also evaluated in hypertrophic scar fibroblasts (HFBs). The study demonstrated that:

- This compound significantly inhibited HFB proliferation and migration.

- The compound reduced collagen synthesis and expression of pro-fibrotic markers such as α-SMA and collagen I via ERK and TGFβ1/Smad signaling pathways .

Summary of Findings

The biological activity of this compound reveals its potential as a therapeutic agent across various cancer types. Key findings include:

| Activity | Effect | Concentration |

|---|---|---|

| Cell Proliferation | Inhibition | IC50: 10–15 μM |

| Cell Migration | Suppression | 25 μM |

| Cell Invasion | Inhibition | 10 μM |

| BCAT1 Expression | Upregulation | 15 μM |

| Collagen Synthesis | Decrease in HFBs | Concentration-dependent |

Propiedades

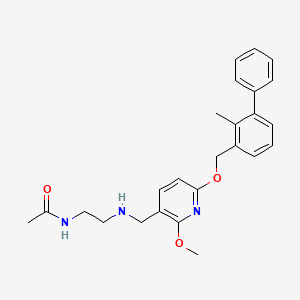

IUPAC Name |

N-[2-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methylamino]ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-18-22(10-7-11-23(18)20-8-5-4-6-9-20)17-31-24-13-12-21(25(28-24)30-3)16-26-14-15-27-19(2)29/h4-13,26H,14-17H2,1-3H3,(H,27,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDPSOYOYVELLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCNC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675203-84-5 |

Source

|

| Record name | BMS-202 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KDA2HUE7KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.